![molecular formula C₃₄H₃₉Cl₃O₁₃ B1140578 7-{[(2,2,2,-トリクロロエチル)オキシ]カルボニル} バッカチン III CAS No. 103150-33-0](/img/structure/B1140578.png)
7-{[(2,2,2,-トリクロロエチル)オキシ]カルボニル} バッカチン III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III is a chemical compound with the molecular formula C34H39Cl3O13 and a molecular weight of 762.02 . It is a precursor to Paclitaxel, a well-known chemotherapy drug used in the treatment of various cancers . This compound is characterized by its white to off-white solid form and is slightly soluble in chloroform and methanol .
科学的研究の応用
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of Paclitaxel and other related compounds.
Biology: It serves as a tool for studying the biological pathways and mechanisms involved in cancer treatment.
Medicine: As a precursor to Paclitaxel, it plays a crucial role in the development of chemotherapy drugs.
Industry: It is used in the large-scale production of Paclitaxel for pharmaceutical applications.
作用機序
Target of Action
The primary target of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III is the microtubule network within cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport. They are also vital for cell division, forming the mitotic spindle that segregates chromosomes during mitosis .
Mode of Action
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III, as a precursor to Paclitaxel , shares its mode of action. It binds to the β-subunit of tubulin in microtubules, stabilizing them and preventing their disassembly . This disrupts the dynamic equilibrium of the microtubule network, inhibiting cell division and leading to cell death .
Biochemical Pathways
The compound’s action on microtubules affects multiple biochemical pathways. By inhibiting cell division, it impacts the cell cycle, particularly the mitotic phase. It also influences signal transduction pathways related to cell growth and survival, as the disruption of microtubule dynamics can trigger apoptosis, or programmed cell death .
Pharmacokinetics
It is slightly soluble in chloroform and methanol , suggesting that it may be administered orally or intravenously.
Result of Action
The stabilization of microtubules by 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III leads to the inhibition of cell division, resulting in cell death . This makes the compound a potent antineoplastic agent, useful in the treatment of various cancers .
Action Environment
The action of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy may be influenced by the pH of its environment, as its pKa is predicted to be around 12
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III involves multiple steps. One common method includes the reaction of Baccatin III with 2,2,2-trichloroethyl chloroformate under specific conditions . The reaction typically requires a base such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
類似化合物との比較
Similar Compounds
Paclitaxel: The direct product of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III, used in cancer treatment.
Docetaxel: Another chemotherapy drug similar to Paclitaxel but with different pharmacokinetic properties.
Cabazitaxel: A derivative of Docetaxel with improved efficacy in certain cancer types.
Uniqueness
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III is unique due to its specific structure, which allows it to serve as a precursor to Paclitaxel. This compound’s ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of multiple chemotherapy drugs .
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39Cl3O13/c1-16-20(40)13-33(44)27(49-28(42)19-10-8-7-9-11-19)25-31(6,26(41)24(47-17(2)38)23(16)30(33,4)5)21(48-29(43)46-15-34(35,36)37)12-22-32(25,14-45-22)50-18(3)39/h7-11,20-22,24-25,27,40,44H,12-15H2,1-6H3/t20-,21-,22+,24+,25-,27-,31+,32-,33+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJVHCBPOLKGHR-WBFAQAOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39Cl3O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
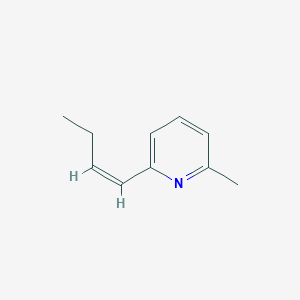
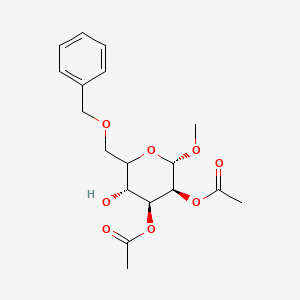
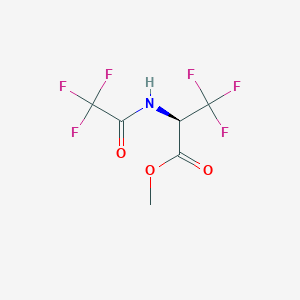
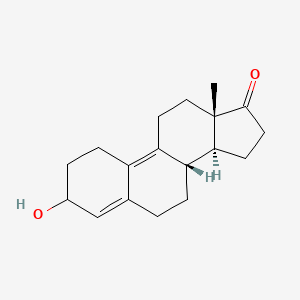
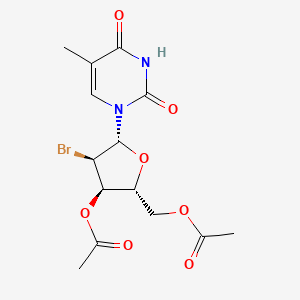
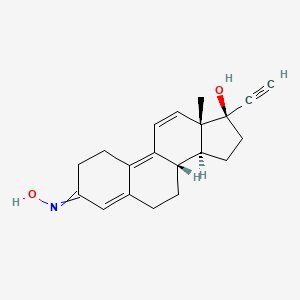

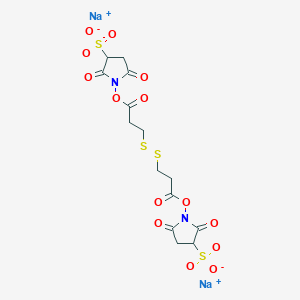
![2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B1140511.png)
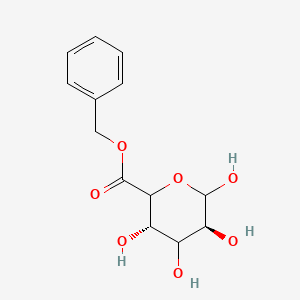
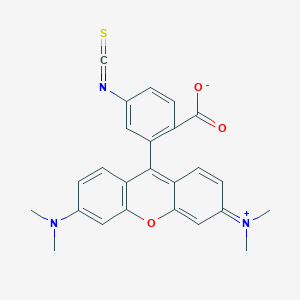
![5-Chloro-2-[(2Z)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B1140516.png)

